![molecular formula C14H19N3O3 B5377764 N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5377764.png)
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has gained significant attention in the field of neuroscience research. This compound has been shown to have potential therapeutic applications in treating a range of neurological disorders, including epilepsy, addiction, and anxiety. In
Wirkmechanismus
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which can lead to anticonvulsant, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which can lead to anticonvulsant, anxiolytic, and anti-addictive effects. N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has also been shown to have neuroprotective effects, which may be due to its ability to increase GABA levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide in lab experiments is its potency as a GABA-AT inhibitor. This allows for the study of the effects of increased GABA levels in the brain. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide. One direction is the development of more potent and selective GABA-AT inhibitors. This could lead to the development of more effective treatments for neurological disorders. Another direction is the study of the long-term effects of N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide on brain function and behavior. This could provide valuable insights into the potential therapeutic applications of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide could lead to the development of more effective dosing regimens for clinical use.
Synthesemethoden
The synthesis of N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide involves several steps. The starting material is 2-furoic acid, which is converted to 2-furoyl chloride by reacting with thionyl chloride. The 2-furoyl chloride is then reacted with piperazine to form 4-(2-furoyl)-1-piperazine. This intermediate is then reacted with cyclopropylamine and acetic anhydride to yield N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in treating neurological disorders. It has been shown to be a potent GABA-AT inhibitor, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By increasing GABA levels, N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(15-11-3-4-11)10-16-5-7-17(8-6-16)14(19)12-2-1-9-20-12/h1-2,9,11H,3-8,10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHHVINVGZUENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

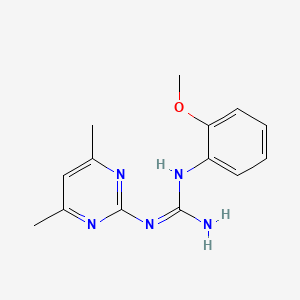
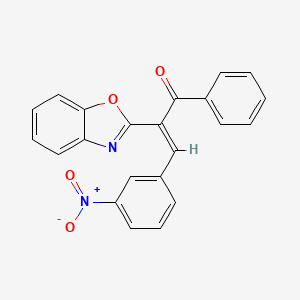
![2-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377697.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine](/img/structure/B5377704.png)
![2-bromo-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377713.png)
![2-ethyl-4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5377717.png)
![(3S)-4-({5-[(4-acetyl-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B5377728.png)
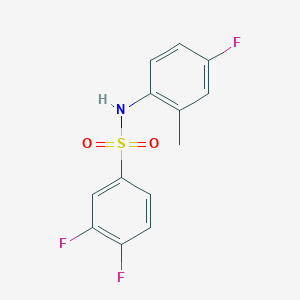
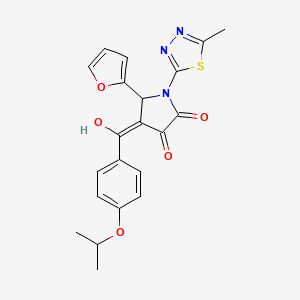
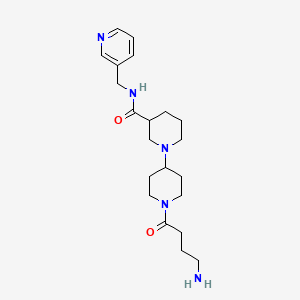
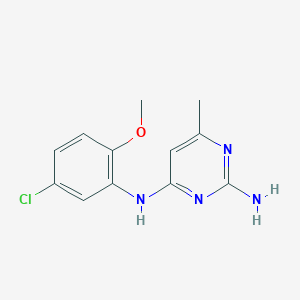
![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5377777.png)
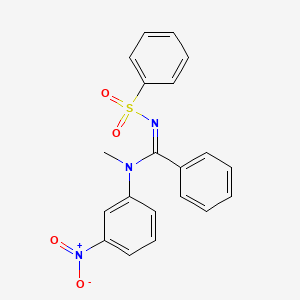
![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)